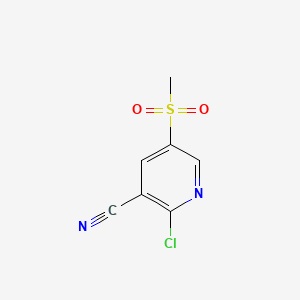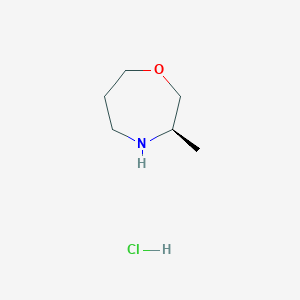
(3R)-3-methyl-1,4-oxazepanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-methyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (3R)-3-methyl-1,4-oxazepane hydrochloride may involve more scalable and efficient methods. These can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
化学反応の分析
Types of Reactions
(3R)-3-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxazepane oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(3R)-3-methyl-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3R)-3-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,4-oxazepane: A parent compound with similar structural features but lacking the methyl group.
1,4-diazepane: A similar compound where the oxygen atom is replaced by a nitrogen atom.
Oxetanes: Four-membered ring compounds with an oxygen atom, which have different reactivity and applications.
Uniqueness
(3R)-3-methyl-1,4-oxazepane hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these features are advantageous.
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
(3R)-3-methyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
ZWOPTWBEJPCOAY-FYZOBXCZSA-N |
異性体SMILES |
C[C@@H]1COCCCN1.Cl |
正規SMILES |
CC1COCCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


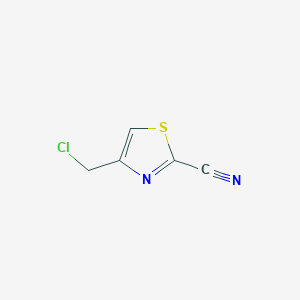
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
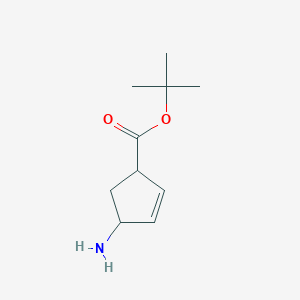
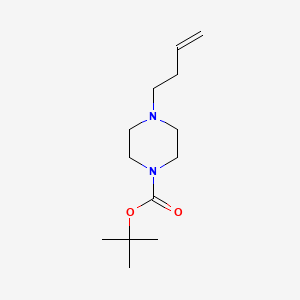
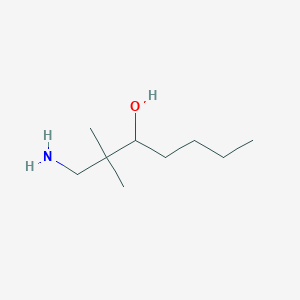
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)

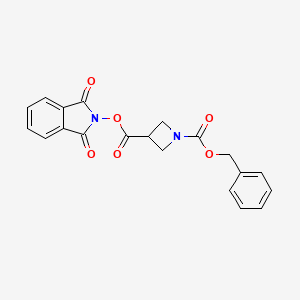

![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
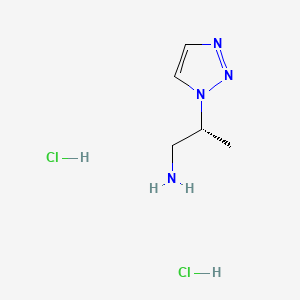
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
